

Potential Therapeutic Targets of Ampelopsin F: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus. It has garnered significant attention in biomedical research due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects. This technical guide provides a comprehensive overview of the potential therapeutic targets of **Ampelopsin F**, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Therapeutic Targets and Mechanisms of Action

Ampelopsin F exerts its therapeutic effects by modulating a variety of molecular targets and signaling pathways implicated in numerous disease states. The primary areas of investigation include metabolic disorders, cancer, neurodegenerative diseases, and inflammatory conditions.

Metabolic Disorders

1.1 Dipeptidyl Peptidase-4 (DPP-4) Inhibition and Insulin Secretion

Ampelopsin F has been identified as an inhibitor of DPP-4, a key enzyme in glucose homeostasis. By inhibiting DPP-4, **Ampelopsin F** prevents the degradation of incretin hormones like GLP-1, leading to enhanced insulin secretion and improved glycemic control.



Quantitative Data:

Parameter	Value	Cell Line/System	Reference
IC50 for DPP-4 Inhibition	20.59 ± 0.36 μM	In vitro enzyme assay	[1]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

A fluorometric assay is commonly used to determine the DPP-4 inhibitory activity of **Ampelopsin F**.[2][3][4]

- Reagents: Human recombinant DPP-4, DPP-4 substrate (e.g., Gly-Pro-AMC), Assay Buffer (e.g., Tris-HCl), Ampelopsin F, and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.
- Procedure:
 - 1. Prepare serial dilutions of **Ampelopsin F** in the assay buffer.
 - 2. In a 96-well plate, add the DPP-4 enzyme solution to each well.
 - 3. Add the **Ampelopsin F** dilutions or control to the respective wells and incubate at 37°C for 10 minutes.
 - 4. Initiate the reaction by adding the DPP-4 substrate to all wells.
 - 5. Incubate the plate at 37°C for 30 minutes.
 - 6. Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
 - 7. Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway: DPP-4 Inhibition and Insulin Secretion





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DPP-4 inhibition by **Ampelopsin F** enhances insulin secretion.

1.2 MEK/ERK Pathway and Adipogenesis

Ampelopsin F has been shown to inhibit the MEK/ERK signaling pathway, which plays a role in adipogenesis (the formation of fat cells). By inhibiting this pathway, **Ampelopsin F** can reduce fat accumulation.

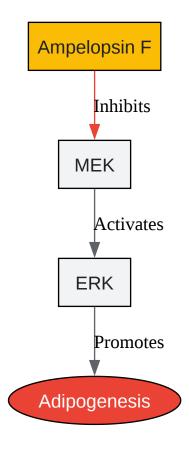
Experimental Protocol: Oil Red O Staining for Adipogenesis

Oil Red O staining is a common method to visualize and quantify lipid accumulation in adipocytes.[5][6][7][8]

- Cell Culture: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes in the presence or absence of Ampelopsin F.
- Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
- Staining:
 - 1. Wash the fixed cells with water and then with 60% isopropanol.
 - 2. Incubate the cells with a filtered Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water) for 10-15 minutes.
 - 3. Wash extensively with water to remove excess stain.
- Quantification:
 - 1. Elute the stain from the cells using 100% isopropanol.
 - 2. Measure the absorbance of the eluted stain at approximately 500 nm.



Signaling Pathway: MEK/ERK Inhibition in Adipogenesis



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Ampelopsin F inhibits adipogenesis via the MEK/ERK pathway.

Cancer

Ampelopsin F has demonstrated anti-cancer properties in various cancer cell lines by targeting multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Quantitative Data: IC50 Values in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
T24	Bladder Cancer	22.3	[1][9]
UMUC3	Bladder Cancer	16.7	[1][9]
RBE	Cholangiocarcinoma	146.6	[10]



2.1 VEGFR2 and PDGFRB Signaling

Ampelopsin F can inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFR β), key receptors in angiogenesis and tumor growth.

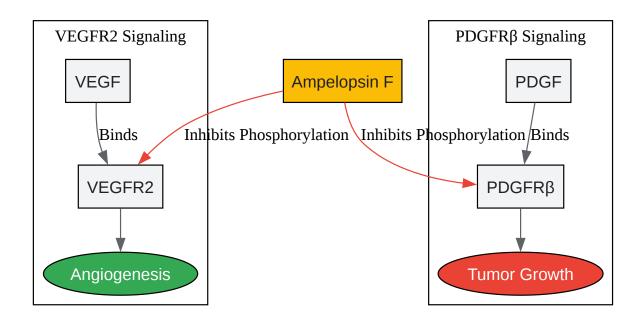
Experimental Protocol: Western Blot for Receptor Phosphorylation

Western blotting is used to detect the phosphorylation status of target proteins.[11][12]

- Cell Treatment and Lysis: Treat cancer cells or endothelial cells (e.g., HUVECs) with
 Ampelopsin F. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Antibody Incubation:
 - 1. Block the membrane with 5% BSA or non-fat milk.
 - 2. Incubate with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-p-VEGFR2).
 - 3. Wash and incubate with an HRP-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Normalization: Strip the membrane and re-probe with an antibody for the total form of the receptor to normalize for protein loading.

Signaling Pathway: Inhibition of VEGFR2 and PDGFRB





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Ampelopsin F inhibits angiogenesis and tumor growth.

2.2 TRAIL/TRAIL-R Pathway

Ampelopsin F can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis by upregulating the expression of TRAIL receptors.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][13][14]

- Cell Treatment: Treat cancer cells with **Ampelopsin F** and/or TRAIL.
- Cell Staining:
 - 1. Harvest the cells and wash with cold PBS.
 - 2. Resuspend the cells in Annexin V binding buffer.
 - 3. Add FITC-conjugated Annexin V and Propidium Iodide (PI).



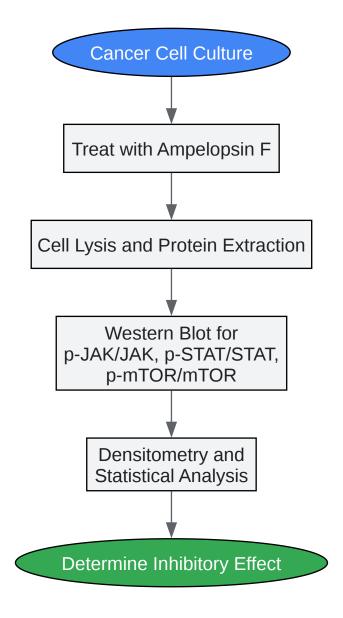
- 4. Incubate in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells by flow cytometry.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

2.3 JAK/STAT and mTOR Signaling

Ampelopsin F has been reported to inhibit the JAK/STAT and mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.

Experimental Workflow: Investigating Inhibition of Signaling Pathways





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Workflow for assessing **Ampelopsin F**'s effect on signaling.

Neuroprotection and Anti-inflammatory Effects

3.1 SIRT1 Activation and miR-34a Regulation

In the context of neuroprotection, **Ampelopsin F** can activate Sirtuin 1 (SIRT1), a protein deacetylase with roles in cellular stress resistance and longevity. This activation is partly mediated by the downregulation of microRNA-34a (miR-34a).

Experimental Protocol: RT-qPCR for microRNA Expression



Real-time quantitative PCR is used to measure the expression levels of specific microRNAs. [15][16][17][18]

- RNA Extraction: Isolate total RNA, including small RNAs, from cells or tissues treated with Ampelopsin F.
- Reverse Transcription (RT): Synthesize cDNA from the RNA using a microRNA-specific RT primer or a universal tagging method.
- qPCR: Perform real-time PCR using a forward primer specific to the mature microRNA and a universal reverse primer.
- Data Analysis: Quantify the relative expression of the target microRNA using the ΔΔCt method, normalizing to a stable endogenous control (e.g., U6 snRNA).

Signaling Pathway: miR-34a/SIRT1 Axis



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Ampelopsin F promotes neuroprotection via the miR-34a/SIRT1 pathway.

3.2 NLRP3 Inflammasome Inhibition

Ampelopsin F can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, contributes to chronic inflammation.

Experimental Protocol: ELISA for IL-1β

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of the proinflammatory cytokine IL-1 β , a downstream product of NLRP3 inflammasome activation.[19] [20]

 Cell Priming and Activation: Prime immune cells (e.g., macrophages) with LPS and then activate the NLRP3 inflammasome with a stimulus like ATP or nigericin, in the presence or



absence of Ampelopsin F.

- Sample Collection: Collect the cell culture supernatants.
- ELISA Procedure:
 - 1. Coat a 96-well plate with a capture antibody specific for IL-1β.
 - 2. Add the collected supernatants and standards to the wells.
 - 3. Add a detection antibody conjugated to an enzyme (e.g., HRP).
 - 4. Add a substrate that produces a colorimetric signal in the presence of the enzyme.
 - 5. Measure the absorbance using a plate reader.
- Quantification: Determine the concentration of IL-1β in the samples by comparing to the standard curve.

Conclusion

Ampelopsin F presents a multifaceted pharmacological profile with the potential to target a wide array of diseases. Its ability to modulate key signaling pathways in metabolism, cancer, neuroinflammation, and inflammation underscores its promise as a lead compound for drug development. The data and protocols presented in this guide offer a foundational resource for researchers and scientists to further explore the therapeutic potential of **Ampelopsin F**. Continued investigation into its mechanisms of action and preclinical efficacy is warranted to translate these promising findings into clinical applications.

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Foundational & Exploratory





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